Icalcaprant

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

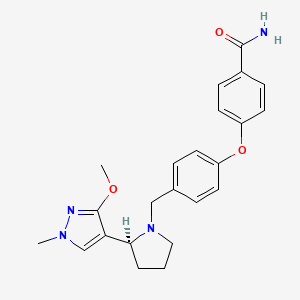

2D Structure

3D Structure

Properties

CAS No. |

2227384-17-8 |

|---|---|

Molecular Formula |

C23H26N4O3 |

Molecular Weight |

406.5 g/mol |

IUPAC Name |

4-[4-[[(2S)-2-(3-methoxy-1-methylpyrazol-4-yl)pyrrolidin-1-yl]methyl]phenoxy]benzamide |

InChI |

InChI=1S/C23H26N4O3/c1-26-15-20(23(25-26)29-2)21-4-3-13-27(21)14-16-5-9-18(10-6-16)30-19-11-7-17(8-12-19)22(24)28/h5-12,15,21H,3-4,13-14H2,1-2H3,(H2,24,28)/t21-/m0/s1 |

InChI Key |

OBDLEFCGVHQDFR-NRFANRHFSA-N |

Isomeric SMILES |

CN1C=C(C(=N1)OC)[C@@H]2CCCN2CC3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)N |

Canonical SMILES |

CN1C=C(C(=N1)OC)C2CCCN2CC3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Icalcaprant: A Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Icalcaprant (CVL-354) is a novel, selective kappa-opioid receptor (KOR) antagonist currently under investigation for the treatment of major depressive disorder (MDD), bipolar disorder, and substance use disorders. This document provides an in-depth technical overview of the core mechanism of action of this compound, summarizing key preclinical data, outlining experimental methodologies, and visualizing the relevant biological pathways. This compound's therapeutic potential is rooted in its ability to selectively block the KOR, thereby modulating downstream signaling cascades implicated in the pathophysiology of mood and addictive disorders.

Introduction

The dynorphin/kappa-opioid receptor (KOR) system is a critical modulator of mood, motivation, and stress responses. Dysregulation of this system has been implicated in the pathophysiology of various psychiatric conditions, including depression and addiction. This compound is a potent and selective antagonist of the KOR, representing a targeted therapeutic approach to rebalance this system. Preclinical evidence indicates that this compound is a brain-penetrant molecule that demonstrates dose-dependent engagement of its target.[1]

Core Mechanism of Action: Kappa-Opioid Receptor Antagonism

This compound exerts its pharmacological effects by competitively binding to and blocking the activation of the kappa-opioid receptor, a G protein-coupled receptor (GPCR). The KOR is primarily activated by the endogenous opioid peptide dynorphin.

Receptor Binding and Selectivity

In vitro pharmacology studies have demonstrated this compound's high affinity and selectivity for the human KOR over the human mu-opioid receptor (MOR).[1] Preclinical evaluations have consistently shown a significantly greater affinity for the KOR. Specifically, this compound exhibits approximately 31-fold lower affinity and 27-fold lower inhibitory potency at the MOR compared to the KOR.[2] This selectivity is a key feature, as it is expected to minimize the side effects associated with MOR activity.

Data Presentation

The following table summarizes the quantitative data on this compound's receptor binding and functional activity.

| Parameter | Receptor | Value | Assay Type | Reference |

| Selectivity (Affinity) | KOR vs. MOR | ~31-fold | Radioligand Binding Assay | [2] |

| Selectivity (Potency) | KOR vs. MOR | ~27-fold | Functional Antagonism (cAMP) Assay | [2] |

Signaling Pathways

As a KOR antagonist, this compound blocks the canonical signaling pathways initiated by dynorphin binding. The activation of KOR, which is coupled to inhibitory G proteins (Gi/o), leads to a cascade of intracellular events. By preventing this activation, this compound is hypothesized to reverse the downstream effects of dynorphin, which are often associated with negative affective states.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of this compound for the kappa and mu-opioid receptors.

-

Objective: To quantify the affinity of this compound for KOR and MOR.

-

Materials:

-

Cell membranes from HEK293 cells stably expressing human KOR or MOR.

-

Radioligand: [³H]-diprenorphine or a selective KOR/MOR radioligand.

-

This compound (unlabeled competitor).

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail.

-

-

Procedure:

-

A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of this compound.

-

The reaction is allowed to reach equilibrium.

-

The mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

The IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.

-

The Ki is calculated from the IC50 using the Cheng-Prusoff equation.

-

References

An In-depth Technical Guide to the Kappa Opioid Receptor Selectivity Profile of CVL-354 (Icalcaprant)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kappa opioid receptor (KOR) selectivity profile of CVL-354, also known as icalcaprant. CVL-354 is an orally administered, selective KOR antagonist currently under development for the treatment of major depressive disorder and substance use disorders.[1][2] This document consolidates available quantitative data, details the experimental methodologies used for its characterization, and visualizes key pathways and processes.

Core Data Presentation: Opioid Receptor Selectivity

CVL-354 demonstrates a high degree of selectivity for the kappa opioid receptor over the mu-opioid receptor (MOR). Preclinical data indicates that CVL-354 is a potent KOR antagonist with significantly lower affinity and functional inhibitory potency at the MOR.[1]

| Receptor Subtype | Parameter | Value | Species | Assay Type | Reference |

| Kappa (KOR) | In vivo Receptor Occupancy (ID50) | 0.1 mg/kg | Mouse | Radioligand Displacement | [3] |

| Mu (MOR) | In vivo Receptor Occupancy (ID50) | 4 mg/kg | Mouse | Radioligand Displacement | [3] |

| Mu (MOR) | Binding Affinity Selectivity | ~31-fold lower than KOR | Human | In vitro | |

| Mu (MOR) | Inhibitory Potency Selectivity | ~27-fold lower than KOR | Human | In vitro Functional Assay |

Note: Data for the delta-opioid receptor (DOR) is not publicly available in the reviewed sources.

Experimental Protocols

The characterization of CVL-354's opioid receptor selectivity has been established through a series of in vitro and in vivo studies.

1. In Vitro Radioligand Binding Assays

These assays are designed to determine the binding affinity of a compound to a specific receptor.

-

Objective: To quantify the affinity of CVL-354 for the human kappa, mu, and delta opioid receptors.

-

General Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines engineered to express a high density of a specific human opioid receptor subtype (KOR, MOR, or DOR).

-

Competitive Binding: A constant concentration of a radiolabeled ligand (a molecule that binds to the receptor and emits a radioactive signal) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (CVL-354).

-

Incubation and Washing: The mixture is incubated to allow binding to reach equilibrium. The membranes are then washed to remove any unbound radioligand.

-

Signal Detection: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

-

Data Analysis: The concentration of CVL-354 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

2. In Vitro Functional Assays (cAMP)

These assays measure the ability of a compound to act as an agonist or antagonist at a G-protein coupled receptor.

-

Objective: To determine the functional potency of CVL-354 as an antagonist at the human kappa and mu opioid receptors.

-

General Methodology:

-

Cell Culture: Cells expressing the opioid receptor of interest are cultured. These receptors are coupled to inhibitory G-proteins (Gi/o) which, when activated, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP).

-

Forskolin Stimulation: The cells are treated with forskolin, a substance that directly activates adenylyl cyclase and increases intracellular cAMP levels.

-

Agonist and Antagonist Treatment: In the presence of forskolin, cells are treated with a known opioid receptor agonist to inhibit cAMP production. To test the antagonist activity of CVL-354, cells are pre-incubated with varying concentrations of CVL-354 before the addition of the agonist.

-

cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit (e.g., HTRF, ELISA).

-

Data Analysis: The ability of CVL-354 to reverse the agonist-induced inhibition of cAMP production is quantified. The concentration of CVL-354 that restores the cAMP level to 50% of the maximal agonist effect is the IC50, which can be used to calculate the antagonist potency (Kb).

-

3. In Vivo Receptor Occupancy Studies

These studies are conducted in living organisms to determine the extent to which a drug binds to its target receptor at different doses.

-

Objective: To measure the in vivo potency of CVL-354 in occupying KOR and MOR in the brain.

-

General Methodology:

-

Animal Dosing: Groups of mice are administered different doses of CVL-354.

-

Radioligand Injection: At a specific time after CVL-354 administration, a radiolabeled ligand with high selectivity for either KOR ([3H]PF-04767135) or MOR ([3H]carfentanil) is injected.

-

Brain Tissue Collection: After a set period to allow for radioligand distribution and binding, the animals are euthanized, and their brains are collected.

-

Radioactivity Measurement: The amount of radioactivity in specific brain regions is measured.

-

Data Analysis: The dose of CVL-354 that displaces 50% of the radioligand from the target receptor (ID50) is calculated. A lower ID50 indicates higher in vivo potency.

-

Signaling Pathways

Activation of the kappa opioid receptor, a Gi/o-coupled G-protein coupled receptor (GPCR), initiates a signaling cascade that modulates neuronal activity. CVL-354, as an antagonist, blocks these effects.

References

Preclinical Profile of Icalcaprant (CVL-354): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icalcaprant (also known as CVL-354) is an orally administered, selective antagonist of the kappa-opioid receptor (KOR) currently under investigation for the treatment of major depressive disorder, bipolar disorder, and substance use disorders.[1][2] The dynorphin/KOR system is implicated in the negative affective states and motivational deficits associated with stress and addiction.[1] By blocking the KOR, this compound is hypothesized to alleviate these symptoms. This technical guide provides a comprehensive overview of the preclinical research on this compound, summarizing key in vitro and in vivo data, and detailing relevant experimental methodologies.

In Vitro Pharmacology

This compound has been characterized in a variety of in vitro assays to determine its binding affinity and functional activity at opioid receptors.

Receptor Binding Affinity

Radioligand binding assays were utilized to determine the binding affinity (Ki) of this compound for the human kappa, mu, and delta opioid receptors. While specific Ki values have not been publicly disclosed, studies have consistently shown that this compound is a potent and selective KOR antagonist.[2] It demonstrates a significantly lower affinity for the mu-opioid receptor (MOR) and is also reported to be a weak antagonist at this site.[2]

| Receptor | Binding Affinity (Ki) | Selectivity vs. KOR | Reference |

| Kappa (KOR) | Potent Antagonist | - | |

| Mu (MOR) | ~31-fold lower than KOR | 31x | |

| Delta (DOR) | Not publicly disclosed | Not publicly disclosed |

Functional Antagonist Activity

Functional assays, such as GTPγS binding or cAMP inhibition assays, were employed to assess the antagonist potency (IC50) of this compound. These studies confirmed its antagonist activity at the KOR. Consistent with its binding affinity profile, this compound is a significantly less potent antagonist at the MOR.

| Receptor | Functional Antagonist Potency (IC50) | Potency vs. KOR | Reference |

| Kappa (KOR) | Potent Antagonist | - | |

| Mu (MOR) | ~27-fold lower than KOR | 27x | |

| Delta (DOR) | Not publicly disclosed | Not publicly disclosed |

In Vivo Pharmacology

Preclinical in vivo studies have demonstrated the brain penetrance of this compound and its efficacy in animal models relevant to psychiatric and substance use disorders.

Rodent Model of Opioid Withdrawal

This compound has been shown to attenuate the physical signs of withdrawal in a rodent model of acute opioid withdrawal. This model is crucial for evaluating potential treatments for opioid use disorder.

The following is a representative protocol for a naloxone-precipitated morphine withdrawal study in mice, a standard preclinical model.

-

Animal Model: Male C57BL/6J mice are commonly used.

-

Induction of Morphine Dependence:

-

Mice are rendered dependent on morphine through repeated injections over several days. A typical regimen involves twice-daily subcutaneous injections of morphine sulfate in escalating doses (e.g., Day 1: 20 mg/kg, Day 2: 40 mg/kg, Day 3: 60 mg/kg, Day 4: 80 mg/kg, Day 5: 100 mg/kg).

-

-

This compound (CVL-354) Administration:

-

On the test day, a final morphine injection (100 mg/kg) is administered.

-

After a set period (e.g., 2 hours), this compound or vehicle is administered orally.

-

-

Precipitation of Withdrawal:

-

Following this compound/vehicle administration (e.g., 30 minutes post-dose), withdrawal is precipitated by a subcutaneous injection of the opioid antagonist naloxone hydrochloride (e.g., 1 mg/kg).

-

-

Behavioral Assessment:

-

Immediately after naloxone injection, mice are placed in individual observation chambers.

-

For a defined period (e.g., 30 minutes), withdrawal signs are observed and quantified by a trained observer blinded to the treatment conditions. Key signs include:

-

Jumping

-

Paw tremors

-

Wet-dog shakes

-

Teeth chattering

-

Diarrhea

-

Ptosis (drooping eyelids)

-

-

A composite withdrawal score is calculated for each animal.

-

-

Data Analysis:

-

Withdrawal scores are compared between the this compound-treated and vehicle-treated groups using appropriate statistical methods (e.g., t-test or ANOVA). A significant reduction in the withdrawal score in the this compound group indicates efficacy.

-

Preclinical Pharmacokinetics

While detailed pharmacokinetic parameters for this compound in preclinical species have not been fully disclosed in publicly available literature, it has been described as a brain-penetrant molecule. The table below summarizes the typical pharmacokinetic parameters evaluated in preclinical rodent studies.

| Parameter | Description | Typical Rodent Values (Example) |

| Half-life (t½) | Time for drug concentration to reduce by half. | 2-4 hours |

| Bioavailability (F%) | Fraction of oral dose reaching systemic circulation. | >30% |

| Maximal Concentration (Cmax) | Highest observed drug concentration. | Dose-dependent |

| Time to Cmax (Tmax) | Time at which Cmax is reached. | 0.5-2 hours |

| Brain Penetration (Brain/Plasma Ratio) | Ratio of drug concentration in the brain to that in the plasma. | >1 |

Visualizations

Signaling Pathway

Caption: Mechanism of action of this compound at the kappa-opioid receptor.

Experimental Workflow

Caption: A generalized workflow for a preclinical opioid withdrawal study.

Conclusion

The preclinical data for this compound (CVL-354) support its profile as a potent, selective, and brain-penetrant KOR antagonist. In vitro studies have established its primary pharmacological target, and in vivo studies have demonstrated its potential to mitigate the negative affective states associated with opioid withdrawal. These findings provide a strong rationale for the ongoing clinical development of this compound as a novel therapeutic for major depressive disorder, bipolar disorder, and substance use disorders. Further disclosure of detailed quantitative preclinical data will be beneficial for a more comprehensive understanding of its pharmacological profile.

References

Icalcaprant (CVL-354): A Technical Overview of a Novel Kappa Opioid Receptor Antagonist for Major Depressive Disorder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of icalcaprant (CVL-354), a novel, selective kappa opioid receptor (KOR) antagonist currently in clinical development for the treatment of major depressive disorder (MDD). While specific preclinical data on this compound in animal models of depression have not been extensively published, this document synthesizes the available information on its mechanism of action and presents representative data and protocols from studies with other selective KOR antagonists to illustrate the therapeutic potential of this drug class.

Introduction to this compound and the Kappa Opioid Receptor System

Major depressive disorder is a leading cause of disability worldwide, and a significant portion of individuals do not respond adequately to currently available treatments. The kappa opioid receptor (KOR) system has emerged as a promising therapeutic target for MDD. Activation of KORs, primarily by the endogenous ligand dynorphin, is associated with stress, dysphoria, anhedonia, and depressive-like behaviors. Consequently, antagonism of the KOR is a rational therapeutic strategy for the treatment of depression.

This compound (CVL-354) is a potent and selective KOR antagonist being developed by Cerevel Therapeutics, a subsidiary of AbbVie. It is currently in Phase 1 clinical trials for MDD. The therapeutic rationale for this compound is based on the hypothesis that by blocking the effects of dynorphin at the KOR, it can alleviate the negative affective states associated with stress and depression.

This compound (CVL-354) Profile

While detailed preclinical efficacy data in depression models are not yet publicly available, the following table summarizes the known pharmacological properties of this compound.

| Parameter | Value | Reference |

| Mechanism of Action | Selective Kappa Opioid Receptor (KOR) Antagonist | [1] |

| Binding Affinity | 31-fold higher affinity for KOR over mu-opioid receptor (in vitro) | [2][3] |

| Developer | Cerevel Therapeutics (a subsidiary of AbbVie) | [1] |

| Development Phase | Phase 1 (for Major Depressive Disorder) | [1] |

| Therapeutic Indications | Major Depressive Disorder, Substance Use Disorder |

Preclinical Efficacy of Selective KOR Antagonists in Animal Models of Depression

To illustrate the potential antidepressant effects of this compound, this section presents representative data from preclinical studies of other selective KOR antagonists in widely used animal models of depression: the Forced Swim Test (FST) and the Sucrose Preference Test (SPT).

Forced Swim Test (FST)

The FST is a behavioral despair model used to assess antidepressant efficacy. A reduction in immobility time is indicative of an antidepressant-like effect.

Table 1: Representative Efficacy of a Selective KOR Antagonist in the Mouse Forced Swim Test

| Treatment Group | Dose (mg/kg) | Immobility Time (seconds) | % Reduction in Immobility vs. Vehicle |

| Vehicle | - | 150 ± 10 | - |

| Selective KOR Antagonist | 3 | 110 ± 8 | 26.7% |

| Selective KOR Antagonist | 10 | 85 ± 7 | 43.3% |

| Selective KOR Antagonist | 30 | 70 ± 9 | 53.3% |

Data are presented as mean ± SEM and are representative of findings for selective KOR antagonists in the literature.

Sucrose Preference Test (SPT)

The SPT is a measure of anhedonia, a core symptom of depression. An increase in the preference for a sucrose solution over water in stressed animals is indicative of an antidepressant-like effect.

Table 2: Representative Efficacy of a Selective KOR Antagonist in the Rat Sucrose Preference Test Following Chronic Mild Stress

| Treatment Group | Dose (mg/kg, daily) | Sucrose Preference (%) | % Reversal of Stress-Induced Deficit |

| Non-Stressed + Vehicle | - | 85 ± 3 | - |

| Stressed + Vehicle | - | 60 ± 4 | - |

| Stressed + Selective KOR Antagonist | 10 | 78 ± 3 | 72% |

Data are presented as mean ± SEM and are representative of findings for selective KOR antagonists in the literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the context of evaluating selective KOR antagonists for MDD.

Forced Swim Test (Mouse)

Objective: To assess the antidepressant-like activity of a test compound by measuring the duration of immobility in mice forced to swim in an inescapable cylinder.

Materials:

-

Cylindrical glass beakers (25 cm height, 10 cm diameter)

-

Water at 23-25°C

-

Test compound (e.g., this compound) and vehicle

-

Video recording and analysis software

Procedure:

-

Administer the test compound or vehicle to mice (e.g., intraperitoneally) 30-60 minutes prior to the test.

-

Fill the beakers with water to a depth of 15 cm.

-

Gently place each mouse into a beaker for a 6-minute session.

-

Record the entire session with a video camera.

-

Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with movements limited to those necessary to keep the head above water.

-

Analyze the data to compare immobility times between treatment groups.

Sucrose Preference Test (Rat) with Chronic Mild Stress

Objective: To evaluate the ability of a test compound to reverse stress-induced anhedonia, measured by the consumption of a sweetened solution.

Materials:

-

Individual housing cages with two drinking bottles per cage

-

1% sucrose solution and tap water

-

Chronic mild stress (CMS) paradigm stressors (e.g., cage tilt, wet bedding, light/dark cycle reversal)

-

Test compound (e.g., this compound) and vehicle

Procedure:

-

CMS Induction: Expose rats to a variable sequence of mild stressors daily for a period of 4-8 weeks to induce a depressive-like state.

-

Baseline Sucrose Preference: Prior to drug treatment, measure the baseline preference for sucrose by giving rats a choice between a bottle of 1% sucrose solution and a bottle of water for 24 hours. Calculate sucrose preference as: (sucrose intake / (sucrose intake + water intake)) * 100.

-

Drug Administration: Administer the test compound or vehicle daily to the stressed rats for a period of 2-4 weeks.

-

Sucrose Preference Testing: During the last week of treatment, repeat the sucrose preference test to assess the effects of the compound.

-

Data Analysis: Compare the sucrose preference between the different treatment groups to determine if the test compound reversed the stress-induced deficit.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of KOR Antagonism in Depression

Caption: KOR Antagonism Signaling Pathway in Stress and Depression.

Experimental Workflow for Preclinical Evaluation of an Antidepressant

References

The Role of CVL-354 in Modulating the Dynorphin/Kappa Opioid Receptor System: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dynorphin/kappa opioid receptor (KOR) system has emerged as a critical regulator of mood, motivation, and stress responses. Dysregulation of this endogenous opioid system is implicated in the pathophysiology of various neuropsychiatric and substance use disorders, including major depressive disorder (MDD), anhedonia, and opioid withdrawal. CVL-354 (icalcaprant) is a novel, selective KOR antagonist in development for these indications. This technical guide provides an in-depth analysis of the effects of CVL-354 on the dynorphin/KOR system, summarizing key preclinical and clinical findings, detailing experimental methodologies, and illustrating the underlying signaling pathways.

The Dynorphin/KOR System: A Key Therapeutic Target

The KOR is a G-protein coupled receptor (GPCR) predominantly expressed in brain regions associated with reward and aversion, such as the nucleus accumbens, ventral tegmental area, and amygdala. Its endogenous ligand, dynorphin, is released under conditions of stress and contributes to the negative affective states that drive relapse in substance use disorders and are characteristic of mood disorders. Activation of the KOR by dynorphin leads to the inhibition of dopamine release, contributing to anhedonia and dysphoria. Consequently, antagonism of the KOR is a promising therapeutic strategy to alleviate these symptoms.

CVL-354 (this compound): A Selective KOR Antagonist

CVL-354 is a potent and selective antagonist of the KOR. Preclinical studies have demonstrated its ability to penetrate the brain and occupy KORs, thereby blocking the effects of dynorphin. This mechanism of action is believed to underlie its therapeutic potential in treating conditions characterized by KOR hyperactivity.

Quantitative Pharmacology of CVL-354

The following table summarizes the in vitro binding affinity and functional potency of CVL-354 for the human kappa, mu, and delta opioid receptors.

| Parameter | Kappa Opioid Receptor (KOR) | Mu Opioid Receptor (MOR) | Delta Opioid Receptor (DOR) | Selectivity (KOR vs. MOR) |

| Binding Affinity (Ki, nM) | Data Not Publicly Available | Data Not Publicly Available | Data Not Publicly Available | 31-fold higher for KOR |

| Functional Antagonism (IC50, nM) | Data Not Publicly Available | Data Not Publicly Available | Data Not Publicly Available | 27-fold more potent at KOR |

Note: While specific Ki and IC50 values are not yet in the public domain, the selectivity profile highlights CVL-354's preferential action at the KOR.

Preclinical Evidence for the Efficacy of CVL-354

Preclinical studies in rodent models have provided robust evidence for the therapeutic potential of CVL-354 in mitigating the effects of a dysregulated dynorphin/KOR system.

Attenuation of Opioid Withdrawal Symptoms

CVL-354 has been shown to reduce the physical signs of opioid withdrawal in preclinical models.[1] This is significant as the aversive physical and affective states during withdrawal are major contributors to relapse.[1]

Reversal of Anhedonia and Motivational Deficits

KOR antagonists, including CVL-354, have demonstrated the ability to reverse anhedonic-like behaviors and motivational deficits in animal models. By blocking the KOR, CVL-354 is thought to disinhibit dopamine release in reward-related brain circuits, thereby restoring the ability to experience pleasure and motivation.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the effects of KOR antagonists like CVL-354.

Naloxone-Precipitated Opioid Withdrawal in Rodents

This model is used to induce and quantify the physical signs of opioid withdrawal.

1. Induction of Opioid Dependence:

-

Rodents (typically rats or mice) are rendered dependent on an opioid, such as morphine, through repeated injections over several days.

-

A common dosing regimen involves escalating doses of morphine administered subcutaneously or intraperitoneally twice daily for 5-7 days.[2][3]

2. Precipitation of Withdrawal:

-

Following the final morphine dose, a period of 2-4 hours is allowed to elapse.

-

The opioid receptor antagonist, naloxone, is then administered (typically 1-10 mg/kg, s.c. or i.p.) to precipitate withdrawal signs.[2]

3. Assessment of Withdrawal Signs:

-

Immediately after naloxone administration, animals are placed in an observation chamber.

-

A trained observer, blind to the treatment conditions, records the frequency and severity of withdrawal signs for a period of 30-60 minutes.

-

Key signs include jumping, wet-dog shakes, paw tremors, teeth chattering, ptosis, and diarrhea.

-

A global withdrawal score is often calculated by summing the scores for each sign.

4. Evaluation of CVL-354:

-

To test the efficacy of CVL-354, the compound is administered prior to the naloxone challenge.

-

A dose-response relationship can be established by testing multiple doses of CVL-354.

-

A significant reduction in the global withdrawal score in the CVL-354 treated group compared to a vehicle-treated control group indicates efficacy.

Chronic Unpredictable Stress (CUS) Model of Anhedonia

The CUS model is a widely used paradigm to induce a state of anhedonia in rodents, mimicking a core symptom of depression.

1. Stress Regimen:

-

Over a period of 3-6 weeks, rodents are subjected to a series of mild, unpredictable stressors.

-

Stressors are varied daily to prevent habituation and may include:

-

Cage tilt (45 degrees)

-

Soiled cage (100-200 ml of water in bedding)

-

Stroboscopic lighting

-

Predator sounds or smells

-

Social isolation or crowding

-

Light/dark cycle reversal

-

Food or water deprivation (for a limited duration)

-

2. Assessment of Anhedonia (Sucrose Preference Test):

-

Anhedonia is assessed by measuring the animal's preference for a sweetened solution over plain water.

-

Prior to the test, animals are habituated to a two-bottle choice (water and a 1-2% sucrose solution).

-

During the test, animals are given free access to both bottles for a defined period (e.g., 24 hours).

-

The volume of each liquid consumed is measured, and the sucrose preference is calculated as: (Volume of sucrose consumed / Total volume of liquid consumed) x 100.

-

A significant decrease in sucrose preference in the CUS group compared to a non-stressed control group indicates the induction of an anhedonic state.

3. Evaluation of CVL-354:

-

CVL-354 is administered to the CUS animals, typically during the final weeks of the stress regimen or following the establishment of an anhedonic phenotype.

-

A reversal of the CUS-induced deficit in sucrose preference in the CVL-354 treated group compared to a vehicle-treated CUS group indicates an anti-anhedonic effect.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways of the dynorphin/KOR system and the proposed mechanism of action for CVL-354.

Conclusion and Future Directions

CVL-354 represents a promising, mechanistically-targeted therapeutic for disorders characterized by a hyperactive dynorphin/KOR system. Its selectivity for the KOR over other opioid receptors suggests a favorable side-effect profile. Preclinical data strongly support its efficacy in attenuating opioid withdrawal and reversing anhedonia. Ongoing and future clinical trials will be crucial in establishing the safety and efficacy of CVL-354 in human populations. Further research is also warranted to fully elucidate the downstream signaling consequences of KOR antagonism with CVL-354 and to identify potential biomarkers that could predict treatment response. The development of CVL-354 and other KOR antagonists marks a significant advancement in the pursuit of novel treatments for mood and substance use disorders.

References

- 1. RePORT ⟩ RePORTER [reporter.nih.gov]

- 2. Naloxone-precipitated morphine withdrawal behavior and brain IL-1β expression: comparison of different mouse strains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Slow-sustained delivery of naloxone reduces typical naloxone-induced precipitated opioid withdrawal effects in male morphine-dependent mice - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Binding Characterization of Icalcaprant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Icalcaprant (CVL-354), a selective kappa-opioid receptor (KOR) antagonist. This compound is under investigation for the treatment of major depressive disorder and substance use disorders.[1][2] This document details the binding profile of this compound, outlines the experimental methodologies for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Data Presentation: this compound Binding Profile

This compound demonstrates a high affinity and selectivity for the kappa-opioid receptor (KOR) over the mu-opioid receptor (MOR). While specific Ki values from primary peer-reviewed publications are not publicly available, descriptive data from various sources indicate a significant selectivity margin.

| Target Receptor | Binding Affinity/Potency | Selectivity |

| Kappa-Opioid Receptor (KOR) | High Affinity Antagonist | ~30-fold higher affinity than for MOR[3][4] |

| Mu-Opioid Receptor (MOR) | Lower Affinity Antagonist | Weaker antagonist activity[3] |

Note: The binding affinity is described as approximately 31-fold lower for the µ-opioid receptor, with a 27-fold lower inhibitory potency at the µ-opioid receptor compared to the κ-opioid receptor.

Experimental Protocols

The following are detailed methodologies for key experiments typically used in the in vitro characterization of a KOR antagonist like this compound.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for its target receptor. These assays utilize a radioactively labeled ligand that binds to the receptor of interest.

Objective: To determine the binding affinity (Ki) of this compound for the kappa-opioid receptor and mu-opioid receptor.

Materials:

-

Radioligands:

-

For KOR: [³H]-U69,593 or [³H]-diprenorphine

-

For MOR: [³H]-DAMGO

-

-

Receptor Source: Commercially available cell membranes from cell lines stably expressing human kappa-opioid receptors (hKOR) or human mu-opioid receptors (hMOR) (e.g., CHO-K1 or HEK293 cells).

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-labeled KOR agonist (e.g., 10 µM U-50,488) or MOR agonist (e.g., 10 µM DAMGO).

-

Test Compound: this compound (CVL-354) at various concentrations.

-

Instrumentation: Scintillation counter, 96-well filter plates.

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and dilute to the desired protein concentration in the binding buffer.

-

Assay Setup: In a 96-well plate, combine the diluted cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of this compound.

-

Incubation: Incubate the plates at room temperature (approximately 25°C) for 60-90 minutes to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This traps the membranes with the bound radioligand on the filter.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Quantification: Dry the filters, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: [³⁵S]GTPγS Binding Assay

This assay measures the functional activity of a compound by quantifying the activation of G-proteins coupled to the receptor.

Objective: To determine if this compound acts as an antagonist at the kappa-opioid receptor.

Materials:

-

Reagents: [³⁵S]GTPγS, GDP, KOR agonist (e.g., U-50,488).

-

Receptor Source: Cell membranes expressing hKOR.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.

-

Test Compound: this compound at various concentrations.

Procedure:

-

Pre-incubation: Incubate the cell membranes with GDP and varying concentrations of this compound.

-

Stimulation: Add a KOR agonist (e.g., U-50,488) to stimulate G-protein activation, followed by the addition of [³⁵S]GTPγS.

-

Incubation: Incubate the reaction mixture at 30°C for 60 minutes.

-

Separation and Quantification: Separate the bound from free [³⁵S]GTPγS by filtration and measure the radioactivity using a scintillation counter.

-

Data Analysis: In the presence of an antagonist like this compound, the agonist-stimulated [³⁵S]GTPγS binding will be inhibited. The potency of this compound as an antagonist is determined by its ability to shift the concentration-response curve of the agonist to the right.

Mandatory Visualizations

Experimental Workflow

References

Icalcaprant: A Technical Deep-Dive into Receptor Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icalcaprant (also known as CVL-354) is a selective antagonist of the kappa-opioid receptor (KOR) currently under investigation for the treatment of major depressive disorder and substance use disorders.[1] Its therapeutic potential lies in its ability to modulate the dynorphin/KOR system, which is implicated in the pathophysiology of stress, anhedonia, and reward. A thorough understanding of this compound's interaction with its primary target, the KOR, as well as its selectivity profile across other opioid receptors, is crucial for its continued development and clinical application. This technical guide provides a comprehensive overview of the available data on this compound's receptor binding affinity and kinetics.

Receptor Binding Affinity of this compound

This compound exhibits a high affinity for the kappa-opioid receptor (KOR) and is characterized as a selective KOR antagonist.[1] Preclinical evaluations have consistently demonstrated a greater affinity of this compound for the KOR compared to the mu-opioid receptor (MOR), with reports indicating a 10- to 40-fold greater affinity for the KOR. Furthermore, it has been noted that this compound has approximately 31-fold lower affinity and 27-fold lower inhibitory potency at the MOR relative to the KOR.[1] While precise, publicly available quantitative binding affinity values (such as Kᵢ, Kₑ, or IC₅₀) from specific preclinical studies are not broadly disseminated, the qualitative data strongly supports its classification as a selective KOR antagonist.

Table 1: Summary of this compound Receptor Binding Affinity

| Receptor | Binding Affinity (Kᵢ) | Selectivity vs. KOR | Functional Activity |

| Kappa-Opioid Receptor (KOR) | High | - | Antagonist |

| Mu-Opioid Receptor (MOR) | Lower | ~10-40 fold lower affinity | Weak Antagonist |

| Delta-Opioid Receptor (DOR) | Not reported | Not reported | Not reported |

Note: Specific quantitative values for Kᵢ are not currently available in the public domain. The selectivity is based on qualitative and semi-quantitative reports.

Receptor Binding Kinetics of this compound

Detailed information regarding the binding kinetics of this compound, including the association rate constant (kₒₙ) and the dissociation rate constant (kₒբբ), is not yet publicly available. These parameters are critical for understanding the time course of receptor engagement and the duration of action of the drug at a molecular level. The residence time of the drug-receptor complex, which is inversely related to the dissociation rate (1/kₒբբ), is a key determinant of the pharmacodynamic profile. Future publications from ongoing preclinical and clinical studies may provide these crucial kinetic data points.

Experimental Protocols

The determination of receptor binding affinity and kinetics for compounds like this compound typically involves a series of in vitro pharmacological assays. The following are detailed methodologies for key experiments commonly employed in the characterization of opioid receptor ligands.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To determine the inhibitory constant (Kᵢ) of this compound for the kappa-, mu-, and delta-opioid receptors.

Materials:

-

Cell membranes prepared from cell lines stably expressing the human kappa-, mu-, or delta-opioid receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligands:

-

For KOR: [³H]-U69,593, [³H]-diprenorphine, or other suitable radiolabeled KOR ligand.

-

For MOR: [³H]-DAMGO or other suitable radiolabeled MOR ligand.

-

For DOR: [³H]-DPDPE or other suitable radiolabeled DOR ligand.

-

-

This compound (unlabeled test compound).

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl₂.

-

Non-specific binding control: A high concentration of a non-radiolabeled ligand (e.g., naloxone or the respective selective unlabeled ligand).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Cells expressing the receptor of interest are harvested and homogenized in a cold buffer. The cell lysate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in the assay buffer to a specific protein concentration.

-

Assay Setup: In a 96-well plate, the following are added in order:

-

A fixed concentration of the appropriate radioligand (typically at or near its Kₑ value).

-

A range of concentrations of this compound.

-

The cell membrane preparation.

-

-

Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Determination of Binding Kinetics (Association and Dissociation Rates)

Kinetic binding assays are performed to determine the on-rate (kₒₙ) and off-rate (kₒբբ) of a ligand.

Objective: To determine the association and dissociation rate constants of this compound for the kappa-opioid receptor.

Association Rate (kₒₙ) Assay:

-

Initiate the binding reaction by adding a fixed concentration of radiolabeled this compound to the membrane preparation.

-

At various time points, terminate the reaction by rapid filtration and measure the amount of bound radioligand.

-

Plot the specific binding against time to obtain an association curve.

-

The observed association rate (kₒₒₛ) is determined by fitting the data to a one-phase association model.

-

The kₒₙ is then calculated from the relationship: kₒₙ = (kₒₒₛ - kₒբբ) / [L], where [L] is the radioligand concentration.

Dissociation Rate (kₒբբ) Assay:

-

Incubate the radiolabeled this compound with the membrane preparation until equilibrium is reached.

-

Initiate dissociation by adding a high concentration of an unlabeled ligand to prevent re-binding of the radioligand.

-

At various time points, filter the samples and measure the remaining bound radioligand.

-

Plot the specific binding against time to obtain a dissociation curve.

-

The kₒբբ is determined by fitting the data to a one-phase exponential decay model.

Signaling Pathways

The kappa-opioid receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gαᵢ/ₒ. Upon activation by an agonist, the receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer into Gαᵢ/ₒ and Gβγ subunits. These subunits then modulate downstream effector systems. As an antagonist, this compound binds to the KOR but does not induce this conformational change, thereby blocking the binding and subsequent signaling of endogenous agonists like dynorphin.

The two major signaling pathways initiated by KOR activation are the G protein-dependent pathway and the β-arrestin pathway.

-

G Protein-Dependent Pathway: The activated Gαᵢ/ₒ subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly interact with and modulate the activity of various ion channels, such as G protein-coupled inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels (VGCCs).

-

β-Arrestin Pathway: Following agonist-induced phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), β-arrestin proteins are recruited to the receptor. This leads to receptor desensitization, internalization, and the initiation of a separate wave of signaling, including the activation of mitogen-activated protein kinase (MAPK) cascades.

References

The Pharmacodynamics of Icalcaprant in Naive Rats: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icalcaprant (also known as CVL-354) is a novel, orally bioavailable small molecule being developed for the treatment of major depressive disorder and substance use disorders.[1][2] It functions as a selective antagonist of the kappa-opioid receptor (KOR), with a significantly lower affinity for the mu-opioid receptor (MOR).[1] The dynorphin/KOR system is implicated in the pathophysiology of stress, anhedonia, and withdrawal, making KOR antagonists a promising therapeutic target. This technical guide provides a comprehensive overview of the publicly available preclinical pharmacodynamic data for this compound, with a focus on studies in naive rats.

Receptor Binding Profile

This compound demonstrates a notable selectivity for the KOR. Preclinical evaluations have indicated that its affinity for the KOR is 10 to 40 times greater than for the MOR.[3] While specific Ki values from competitive binding assays in naive rat brain tissue are not yet widely published, the available data underscores its classification as a selective KOR antagonist.

Table 1: Receptor Binding Characteristics of this compound

| Receptor | Action | Selectivity | Source |

| Kappa-Opioid Receptor (KOR) | Antagonist | High | [1] |

| Mu-Opioid Receptor (MOR) | Weak Antagonist | 10-40 fold lower affinity than for KOR | |

| Delta-Opioid Receptor (DOR) | Not specified in available literature | Not specified in available literature |

In Vivo Receptor Occupancy

The ability of this compound to engage its target receptor in a living organism is a critical aspect of its pharmacodynamic profile. While specific in vivo receptor occupancy studies for this compound in naive rats, including ED50 values, are not yet detailed in publicly accessible literature, its brain-penetrant nature has been confirmed. For comparative purposes, another selective KOR antagonist, LY-2456302, has been shown to have an in vivo KOR occupancy ED50 of 0.33 mg/kg in rats.

Signaling Pathways

As a KOR antagonist, this compound modulates downstream signaling cascades initiated by the binding of endogenous ligands like dynorphin. KORs are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. Antagonism by this compound would therefore be expected to inhibit these downstream pathways.

The canonical signaling pathway for KOR activation involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Additionally, KOR activation can modulate various ion channels and intracellular signaling cascades, including the mTOR pathway, which has been implicated in the behavioral effects of KOR agonists. By blocking the KOR, this compound is hypothesized to prevent these downstream effects, thereby mitigating the negative affective states associated with KOR activation.

Figure 1: this compound's mechanism of action on the KOR signaling pathway.

Preclinical Efficacy in Rodent Models

Preclinical studies in rodents have demonstrated the in vivo activity of this compound. In a thermal pain assay in rats, this compound showed KOR antagonist actions for at least 4 hours, but less than 24 hours. Furthermore, it has been shown to attenuate the physical signs of spontaneous oxycodone withdrawal in rats. These findings support the therapeutic potential of KOR antagonism in conditions involving a hyperactive dynorphin/KOR system.

Experimental Protocols

While specific protocols for this compound studies are proprietary, this section outlines general methodologies commonly used for evaluating KOR antagonists in naive rats, based on publicly available research with similar compounds.

Receptor Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for opioid receptors.

-

Methodology:

-

Tissue Preparation: Brains from naive Sprague Dawley rats are homogenized in a suitable buffer.

-

Radioligand Binding: Brain homogenates are incubated with a radiolabeled ligand specific for the receptor of interest (e.g., [³H]-U69,593 for KOR, [³H]-DAMGO for MOR, [³H]-DPDPE for DOR) and varying concentrations of this compound.

-

Separation and Scintillation Counting: Bound and free radioligand are separated by filtration, and the radioactivity of the bound ligand is measured using a scintillation counter.

-

Data Analysis: Ki values are calculated using the Cheng-Prusoff equation from the IC50 values obtained from competitive binding curves.

-

Figure 2: Workflow for a typical receptor binding assay.

In Vivo Receptor Occupancy Studies

-

Objective: To determine the dose of this compound required to occupy a certain percentage of KORs in the brain (ED50).

-

Methodology:

-

Drug Administration: Naive rats are administered various doses of this compound via the intended clinical route (e.g., oral gavage).

-

Radiotracer Injection: At a specified time after this compound administration, a radiolabeled KOR ligand (tracer) is injected intravenously.

-

Brain Tissue Collection: After a set period to allow for tracer distribution, rats are euthanized, and their brains are rapidly removed and dissected.

-

Radioactivity Measurement: The amount of radioactivity in specific brain regions is quantified.

-

Data Analysis: Receptor occupancy is calculated by comparing the tracer binding in this compound-treated animals to that in vehicle-treated controls. The ED50 is determined from the dose-occupancy curve.

-

Thermal Nociception Assay (Warm Water Tail-Flick Test)

-

Objective: To assess the in vivo antagonist activity of this compound against a KOR agonist.

-

Methodology:

-

Baseline Measurement: The baseline latency for a rat to withdraw its tail from warm water (e.g., 52°C) is recorded.

-

This compound Administration: Rats are pre-treated with this compound or vehicle.

-

KOR Agonist Challenge: After a specified pre-treatment time, a KOR agonist (e.g., U-50,488) is administered to induce analgesia.

-

Latency Measurement: The tail-flick latency is measured again at various time points after agonist administration.

-

Data Analysis: The ability of this compound to block the analgesic effect (increased latency) of the KOR agonist is quantified.

-

Conclusion

This compound is a promising, selective KOR antagonist with demonstrated preclinical efficacy in rodent models. While detailed quantitative pharmacodynamic data in naive rats is not yet extensively available in the public domain, the existing information supports its mechanism of action and therapeutic potential. Further research and publication of detailed preclinical and clinical data will provide a more complete understanding of its pharmacodynamic profile.

References

An In-depth Technical Guide on the Central Nervous System Distribution of Icalcaprant

Disclaimer: Icalcaprant (CVL-354) is an investigational compound, and detailed quantitative data on its central nervous system (CNS) distribution are not fully available in the public domain. This guide summarizes the known information about this compound and provides a comprehensive overview of the methodologies used to characterize the CNS distribution of selective kappa-opioid receptor (KOR) antagonists. The quantitative data presented herein is representative of this class of molecules and is intended to be illustrative.

Introduction to this compound and its Mechanism of Action

This compound (developmental code name: CVL-354) is a selective kappa-opioid receptor (KOR) antagonist currently under investigation for the treatment of major depressive disorder, bipolar disorder, and substance use disorders.[1] The therapeutic rationale for KOR antagonism stems from the role of the endogenous KOR ligand, dynorphin, in mediating stress responses and contributing to anhedonia and dysphoria. By blocking the KOR, this compound is hypothesized to alleviate these symptoms. As a CNS-targeted therapy, understanding its ability to cross the blood-brain barrier (BBB) and engage its target receptor in the brain is paramount for its development. Preclinical studies have indicated that this compound attenuates the physical signs of opioid withdrawal in rodent models, suggesting CNS activity.[2][3]

The primary mechanism of action of this compound is the selective blockade of the kappa-opioid receptor.[1] This G-protein coupled receptor, upon activation by endogenous dynorphins, initiates a signaling cascade that modulates neurotransmitter release and neuronal activity.

Figure 1: this compound's antagonistic action on the KOR signaling pathway.

Quantitative Analysis of CNS Distribution

While specific quantitative CNS distribution data for this compound is not yet publicly available, this section presents representative data from other selective KOR antagonists, such as aticaprant and navacaprant, to illustrate the key parameters assessed in drug development.

Preclinical CNS Distribution Parameters

The extent of brain penetration is often characterized by the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu).

Table 1: Representative Preclinical Brain Penetration of KOR Antagonists

| Compound | Species | Dose (mg/kg, p.o.) | Brain-to-Plasma Ratio (Total) | Reference |

| JDTic | Rat | 1.0 | 6.9 | [4] |

Note: Data for a representative KOR antagonist is shown. This illustrates the type of data generated in preclinical studies.

Clinical Receptor Occupancy via PET Imaging

Positron Emission Tomography (PET) is a non-invasive imaging technique used to quantify receptor occupancy in the human brain. A completed Phase 1 PET study (NCT05547542) for this compound aimed to assess KOR and mu-opioid receptor (MOR) occupancy. While the results have not been publicly released, data from similar KOR antagonists demonstrate the utility of this method.

Table 2: Representative Clinical KOR Occupancy Data for Aticaprant

| Dose (oral) | Time Post-Dose | Receptor Occupancy (%) | Reference |

| 0.5 mg | 24 hours | 19 | |

| 10 mg | 2.5 hours | 94 | |

| 25 mg | 24 hours | 82 |

Table 3: Representative Clinical KOR Occupancy Data for Navacaprant

| Dose | Receptor Occupancy (%) | Selectivity (KOR vs. MOR) | Reference |

| Clinically-relevant doses | 87 - 95 | ~300-fold |

Experimental Protocols

The characterization of a CNS drug's distribution involves a suite of in vivo and in vitro experiments. Below are detailed methodologies for key experiments.

Preclinical Brain and Plasma Pharmacokinetic Analysis

References

Methodological & Application

Application Notes and Protocols for In Vivo Rodent Studies with Kappa-Opioid Receptor (KOR) Antagonists

Disclaimer: Detailed in vivo rodent dosage information for the novel kappa-opioid receptor (KOR) antagonist, icalcaprant (CVL-354), is not publicly available at this time. This compound is currently in clinical development for major depressive disorder and substance use disorders.[1] Preclinical data has indicated its efficacy in rodent models of opioid withdrawal, though specific dosages have not been disclosed.[2]

This document provides a detailed overview of dosages and protocols for other well-characterized KOR antagonists in rodent studies to guide researchers in the field. The information presented here for compounds such as aticaprant and LY2795050 can serve as a valuable starting point for designing in vivo studies with novel KOR antagonists like this compound.

Data Presentation: KOR Antagonist Dosages in Rodent Models

The following table summarizes dosages of various KOR antagonists used in published in vivo rodent studies. These compounds, similar to this compound, are selective for the kappa-opioid receptor.

| Compound | Species | Model | Dosage | Route of Administration | Key Findings |

| Aticaprant | Mouse | Unpredictable Chronic Mild Stress (UCMS) | 10 mg/kg | Intraperitoneal (i.p.) | Reversed stress-induced deficits in sucrose preference, nesting, and forced swim test.[3] |

| Aticaprant | Mouse | Alcohol "Relapse" Drinking | 0.1 - 3 mg/kg | Intraperitoneal (i.p.) | Dose-dependently reduced alcohol intake.[4] |

| LY2795050 | Mouse | Open Space Swim Paradigm | 0.32 mg/kg | Not Specified | Exhibited rapid-onset anti-stress effects.[5] |

| CYM-52220 | Rat | Warm Water Tail Flick Assay | 6.0 - 30.0 mg/kg | Oral (p.o.) | Significantly decreased U50,488-induced analgesia. |

| CYM-52288 | Rat | Warm Water Tail Flick Assay | 10.0 mg/kg | Oral (p.o.) | Significantly reduced U50,488-induced analgesia. |

Experimental Protocols

Protocol 1: Evaluation of Antidepressant-like Effects of a KOR Antagonist in a Mouse Model of Chronic Stress

This protocol is adapted from studies evaluating aticaprant in the Unpredictable Chronic Mild Stress (UCMS) model.

Objective: To assess the ability of a KOR antagonist to reverse stress-induced anhedonia and behavioral despair in mice.

Materials:

-

Male C57BL/6J mice

-

KOR antagonist (e.g., aticaprant)

-

Vehicle solution

-

Sucrose preference test apparatus

-

Forced swim test cylinder

-

Nesting material

Procedure:

-

UCMS Induction: Expose mice to a variable sequence of mild stressors daily for 4 weeks. Stressors can include cage tilt, damp bedding, light/dark cycle reversal, and social isolation.

-

Drug Administration: After 3 weeks of UCMS, begin daily administration of the KOR antagonist (e.g., 10 mg/kg aticaprant, i.p.) or vehicle for the remaining duration of the stress protocol.

-

Sucrose Preference Test (SPT):

-

Habituate mice to two drinking bottles, one with water and one with a 1% sucrose solution.

-

Following a period of water deprivation, present both bottles and measure the consumption from each over a defined period (e.g., 1-2 hours).

-

Calculate sucrose preference as (sucrose intake / total fluid intake) x 100.

-

-

Forced Swim Test (FST):

-

Place individual mice in a cylinder of water from which they cannot escape.

-

Record the duration of immobility over a 6-minute session.

-

-

Nesting Behavior:

-

Provide a pre-weighed amount of nesting material to each mouse overnight.

-

The next day, score the quality of the nest on a 1-5 scale and weigh the unused material.

-

Data Analysis: Compare the behavioral outcomes (sucrose preference, immobility time, nest score) between the vehicle-treated and KOR antagonist-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 2: Assessment of a KOR Antagonist in a Rat Model of Pain

This protocol is based on studies using novel KOR antagonists to reverse agonist-induced analgesia.

Objective: To determine the in vivo antagonist potency of a KOR antagonist.

Materials:

-

Male Sprague-Dawley rats

-

KOR antagonist

-

KOR agonist (e.g., U50,488)

-

Vehicle solution

-

Warm water tail-flick apparatus

Procedure:

-

Drug Administration:

-

Administer the KOR antagonist via the desired route (e.g., oral gavage).

-

After a pre-determined time, administer the KOR agonist (e.g., U50,488, i.p.).

-

-

Warm Water Tail Flick Assay:

-

Measure the baseline tail-flick latency by immersing the distal portion of the rat's tail in warm water (e.g., 52°C).

-

At various time points after agonist administration, repeat the tail-flick measurement.

-

A cut-off time should be established to prevent tissue damage.

-

-

Data Analysis: Compare the tail-flick latencies in animals receiving the KOR agonist alone versus those pre-treated with the KOR antagonist. Calculate the dose of the antagonist required to produce a certain level of inhibition of the agonist's effect (e.g., AD80).

Mandatory Visualization

Signaling Pathway of the Kappa-Opioid Receptor

Caption: Simplified signaling pathway of the Kappa-Opioid Receptor (KOR).

Experimental Workflow for UCMS Model

Caption: Experimental workflow for evaluating a KOR antagonist in a UCMS mouse model.

References

- 1. This compound by Cerevel Therapeutics for Bipolar I Disorder: Likelihood of Approval [pharmaceutical-technology.com]

- 2. RePORT ⟩ RePORTER [reporter.nih.gov]

- 3. The kappa opioid receptor antagonist aticaprant reverses behavioral effects from unpredictable chronic mild stress in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. frontiersin.org [frontiersin.org]

Icalcaprant: A Potent and Selective Pharmacological Tool for Kappa Opioid Receptor Blockade

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction: Icalcaprant (also known as CVL-354) is a potent and selective antagonist of the kappa opioid receptor (KOR), a key player in the modulation of mood, stress, and reward pathways. Its high affinity and selectivity for KOR over other opioid receptors, such as the mu opioid receptor (MOR), make it an invaluable tool for researchers investigating the physiological and pathological roles of the KOR system. These application notes provide a comprehensive overview of this compound's pharmacological properties and detailed protocols for its use in in vitro assays.

Quantitative Pharmacological Data

The following table summarizes the in vitro pharmacological profile of this compound, highlighting its potency and selectivity for the human kappa opioid receptor.

| Parameter | Receptor | Value | Fold Selectivity (KOR vs. MOR) |

| Functional Antagonism (IC50) | human Kappa Opioid Receptor (hKOR) | 0.042 nM | ~217-fold |

| human Mu Opioid Receptor (hMOR) | 9.1 nM | ||

| Binding Affinity | human Kappa Opioid Receptor (hKOR) | - | 31-fold higher for hKOR |

| human Mu Opioid Receptor (hMOR) | - |

Data sourced from a presentation at the American College of Neuropsychopharmacology (ACNP) 61st Annual Meeting.[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the canonical KOR signaling pathway and a typical experimental workflow for characterizing a KOR antagonist like this compound.

References

Application Notes and Protocols for Icalcaprant in Conditioned Place Preference Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icalcaprant (also known as CVL-354) is a selective kappa opioid receptor (KOR) antagonist currently under investigation for various neurological and psychiatric disorders, including substance use disorders and depression.[1][2][3] The conditioned place preference (CPP) paradigm is a widely used preclinical behavioral model to evaluate the rewarding or aversive properties of drugs and to study the neural circuits underlying reward and motivation.[4][5] Activation of the KOR system is known to be associated with aversive and dysphoric states, and KOR agonists typically produce conditioned place aversion (CPA). Consequently, KOR antagonists like this compound are hypothesized to have potential therapeutic effects by blocking the negative affective states associated with stress and drug withdrawal. While specific CPP data for this compound is not extensively published in peer-reviewed literature, preclinical conference abstracts indicate that it can reverse KOR agonist-induced deficits in motivation.

These application notes provide a generalized protocol for conducting a CPP study with this compound, based on established methodologies for KOR antagonists. The aim is to assess its potential rewarding or aversive effects on its own, as well as its ability to block the aversive effects of a KOR agonist.

I. Signaling Pathway of the Kappa Opioid Receptor in Reward Circuits

The kappa opioid receptor system plays a crucial role in modulating reward pathways, primarily by opposing the effects of the mu-opioid system. Activation of KOR by its endogenous ligand, dynorphin, in key areas of the brain's reward circuitry, such as the ventral tegmental area (VTA) and nucleus accumbens (NAc), leads to a decrease in dopamine release. This reduction in dopaminergic tone is associated with dysphoria, anhedonia, and aversive states. This compound, as a KOR antagonist, is expected to block these effects, thereby potentially alleviating negative affective states and restoring reward motivation.

II. Experimental Protocols

A. General Conditioned Place Preference Protocol

The CPP protocol consists of three main phases: habituation (pre-test), conditioning, and preference testing (post-test).

1. Apparatus:

-

A standard three-chamber CPP apparatus is recommended. The two larger outer chambers should be distinct in terms of visual and tactile cues (e.g., different wall colors/patterns and floor textures). The smaller central chamber should be neutral.

-

Removable guillotine doors separate the chambers.

-

An automated video tracking system is used to record the animal's position and time spent in each chamber.

2. Animals:

-

Male or female adult rodents (mice or rats) are commonly used. It is important to consider potential sex differences in response to KOR ligands.

-

Animals should be housed individually for at least one week before the start of the experiment to acclimate to the facility.

-

Food and water are available ad libitum, except during the experimental sessions.

3. Experimental Phases:

-

Phase 1: Habituation and Pre-Test (Day 1)

-

Place the animal in the central chamber of the CPP apparatus with the doors to the outer chambers open.

-

Allow the animal to freely explore all three chambers for a set duration (e.g., 15-30 minutes).

-

Record the time spent in each chamber.

-

Animals showing a strong unconditioned preference or aversion for one of the chambers (e.g., spending >80% or <20% of the time in one chamber) may be excluded to avoid bias. An unbiased design, where drug and vehicle pairings are counterbalanced across the two chambers, is generally preferred.

-

-

Phase 2: Conditioning (Days 2-9)

-

This phase typically consists of 8 conditioning sessions (4 drug and 4 vehicle) over 8 days.

-

On drug conditioning days, administer this compound (or a KOR agonist, or a combination) and immediately confine the animal to one of the outer chambers for a set duration (e.g., 30 minutes).

-

On vehicle conditioning days, administer the vehicle and confine the animal to the opposite outer chamber for the same duration.

-

The order of drug and vehicle administration should be alternated daily. The chamber paired with the drug should be counterbalanced across subjects.

-

-

Phase 3: Preference Test (Day 10)

-

In a drug-free state, place the animal in the central chamber with free access to all chambers for the same duration as the pre-test.

-

Record the time spent in each chamber.

-

A significant increase in time spent in the drug-paired chamber from pre-test to post-test indicates a conditioned place preference.

-

A significant decrease in time spent in the drug-paired chamber indicates a conditioned place aversion.

-

B. Specific Protocols for this compound

Protocol 1: To Assess the Intrinsic Rewarding or Aversive Effects of this compound

-

Objective: To determine if this compound alone produces CPP or CPA.

-

Groups:

-

Group 1: Vehicle + Vehicle

-

Group 2: this compound (low dose) + Vehicle

-

Group 3: this compound (medium dose) + Vehicle

-

Group 4: this compound (high dose) + Vehicle

-

-

Procedure: Follow the general CPP protocol. During conditioning, administer the specified dose of this compound or vehicle.

-

Expected Outcome: Based on the known pharmacology of KOR antagonists, this compound is not expected to produce a significant CPP or CPA on its own.

Protocol 2: To Assess the Ability of this compound to Block KOR Agonist-Induced CPA

-

Objective: To determine if this compound can prevent the aversive effects of a KOR agonist (e.g., U-50,488).

-

Groups:

-

Group 1: Vehicle + Vehicle

-

Group 2: Vehicle + KOR Agonist

-

Group 3: this compound (low dose) + KOR Agonist

-

Group 4: this compound (medium dose) + KOR Agonist

-

Group 5: this compound (high dose) + KOR Agonist

-

-

Procedure: Follow the general CPP protocol. During conditioning, administer the vehicle or the specified dose of this compound prior to the administration of the KOR agonist. The pre-treatment time for this compound should be based on its pharmacokinetic profile.

-

Expected Outcome: The KOR agonist is expected to induce a significant CPA. Pre-treatment with effective doses of this compound is expected to block the development of this CPA.

III. Data Presentation

Quantitative data from CPP studies are typically presented as the mean time spent in the drug-paired chamber during the pre-test and post-test sessions. A preference score can also be calculated (time in drug-paired chamber - time in vehicle-paired chamber).

Table 1: Representative Data for this compound in a CPP Study (Hypothetical)

| Treatment Group | N | Pre-Test Time in Paired Chamber (s) (Mean ± SEM) | Post-Test Time in Paired Chamber (s) (Mean ± SEM) | Preference Score (s) (Mean ± SEM) |

| Protocol 1 | ||||

| Vehicle | 10 | 455 ± 25 | 460 ± 30 | 5 ± 15 |

| This compound (1 mg/kg) | 10 | 450 ± 28 | 470 ± 25 | 20 ± 18 |

| This compound (3 mg/kg) | 10 | 460 ± 30 | 480 ± 32 | 20 ± 20 |

| This compound (10 mg/kg) | 10 | 445 ± 22 | 455 ± 28 | 10 ± 17 |

| Protocol 2 | ||||

| Vehicle + KOR Agonist | 10 | 450 ± 25 | 250 ± 40 | -200 ± 35 |

| This compound (3 mg/kg) + KOR Agonist | 10 | 455 ± 28 | 440 ± 35# | -15 ± 25# |

| This compound (10 mg/kg) + KOR Agonist | 10 | 448 ± 30 | 460 ± 30# | 12 ± 22# |

*p < 0.05 compared to the vehicle group, indicating CPA. #p < 0.05 compared to the Vehicle + KOR Agonist group, indicating blockade of CPA.

IV. Experimental Workflow Diagram

References

- 1. Emerging medications and pharmacological treatment approaches for substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Cerevel Therapeutics - AdisInsight [adisinsight.springer.com]

- 3. This compound by Cerevel Therapeutics for Bipolar I Disorder: Likelihood of Approval [pharmaceutical-technology.com]

- 4. researchgate.net [researchgate.net]

- 5. Effects of kappa opioid receptors on conditioned place aversion and social interaction in males and females - PMC [pmc.ncbi.nlm.nih.gov]

Icalcaprant in DMSO: Application Notes and Protocols for Stability and Solubility Assessment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and evaluating the stability and solubility of icalcaprant, a selective kappa-opioid receptor (KOR) antagonist, in dimethyl sulfoxide (DMSO). Given that specific quantitative data on the stability and solubility of this compound in DMSO is not publicly available, this document offers detailed protocols to enable researchers to determine these crucial parameters experimentally. Adherence to these protocols is essential for ensuring the accuracy and reproducibility of in vitro and in vivo studies involving this compound.

Introduction to this compound

This compound (CVL-354) is a potent and selective antagonist of the kappa-opioid receptor (KOR).[1][2][3] The KOR system is implicated in the modulation of mood, stress, and addiction.[1][4] Antagonism of the KOR is a promising therapeutic strategy for the treatment of major depressive disorder, anhedonia, and other stress-related disorders. As with any small molecule inhibitor intended for research, a thorough understanding of its solubility and stability in common laboratory solvents like DMSO is paramount.

Signaling Pathway of this compound

This compound exerts its pharmacological effects by blocking the binding of endogenous ligands, such as dynorphin, to the KOR. The KOR is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Antagonism by this compound inhibits the downstream signaling cascades typically initiated by KOR agonists. This includes the inhibition of adenylyl cyclase, which leads to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels. Furthermore, KOR signaling involves β-arrestin pathways and the activation of mitogen-activated protein kinase (MAPK) cascades, such as p38, which are also blocked by this compound.

Quantitative Data Summary

As of the latest available information, specific quantitative data on the solubility and long-term stability of this compound in DMSO has not been published. The following tables are provided as templates for researchers to populate with their own experimental data, following the protocols outlined in this document.

Table 1: Solubility of this compound in DMSO

| Temperature (°C) | Maximum Solubility (mM) | Method of Determination |

| e.g., 25 | Data to be determined | e.g., HPLC-UV |

| e.g., 37 | Data to be determined | e.g., HPLC-UV |

Table 2: Long-Term Stability of this compound in DMSO (10 mM Stock Solution)